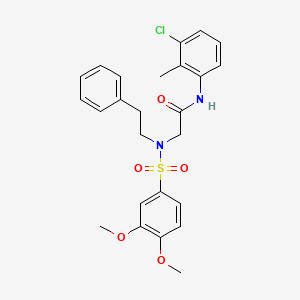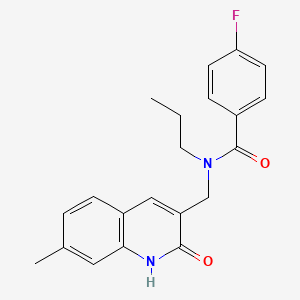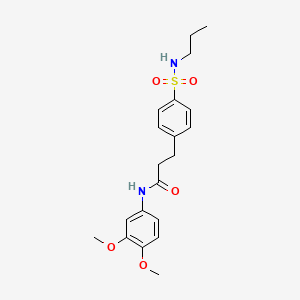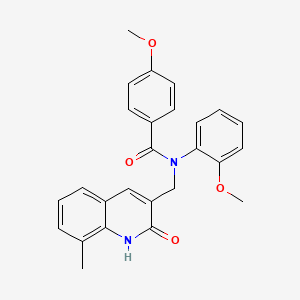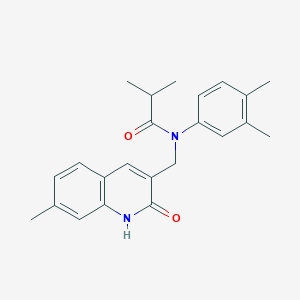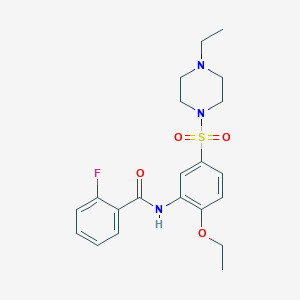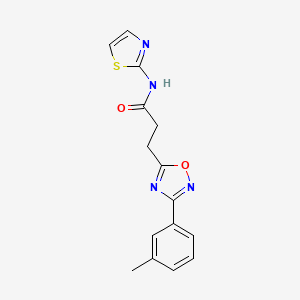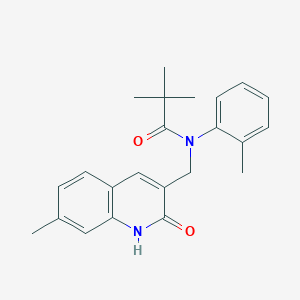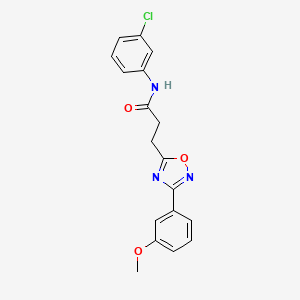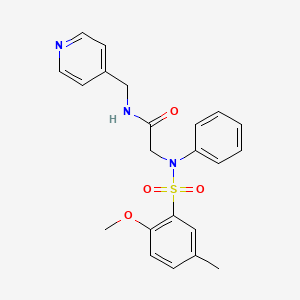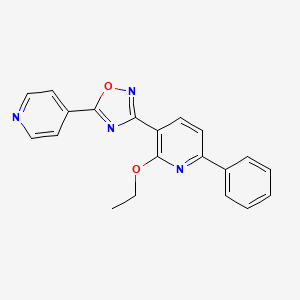
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide, also known as CSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CSP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions.
Mecanismo De Acción
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to possess a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2, an enzyme that is upregulated during inflammation. Additionally, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide is its ability to reduce inflammation, pain, and fever. This makes it a promising candidate for the treatment of various inflammatory conditions. Additionally, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other NSAIDs. However, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has some limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis challenging. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide. One area of interest is the development of more efficient synthesis methods for 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide. Another area of interest is the optimization of its therapeutic potential, through a better understanding of its mechanism of action. Additionally, further research is needed to investigate the potential use of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide in the treatment of cancer and other inflammatory conditions. Finally, more research is needed to investigate the long-term safety and efficacy of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide in humans.
Métodos De Síntesis
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide involves the reaction of 4-aminobenzenesulfonamide with N-cyclohexyl-N-propylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide as the final product, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-14-19-18(21)13-10-15-8-11-17(12-9-15)24(22,23)20-16-6-4-3-5-7-16/h8-9,11-12,16,20H,2-7,10,13-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZLOSCTYVQSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)
